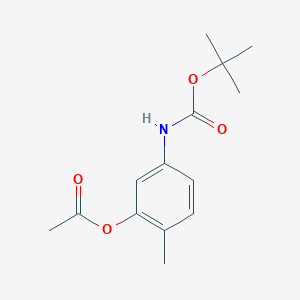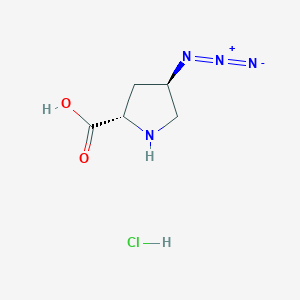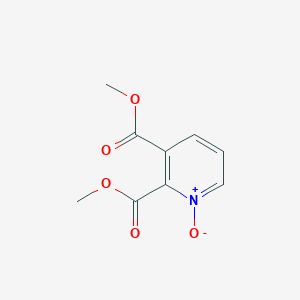
N-(2-Aminoethyl)thioacetamide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)thioacetamide Trifluoroacetate (abbreviated as NTA-TFA) is a compound used in a variety of scientific research applications. It is a thioacetamide derivative that is used in organic synthesis as a reagent, particularly in the synthesis of organic compounds. It is also used in biochemistry as a reagent to detect and measure the activity of enzymes, as well as to study the biochemical and physiological effects of drugs. NTA-TFA is a versatile compound with many advantages for laboratory experiments, as well as some limitations. In
Scientific Research Applications
N-(2-Aminoethyl)thioacetamide Trifluoroacetate is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent, particularly in the synthesis of organic compounds. It is also used in biochemistry as a reagent to detect and measure the activity of enzymes. In addition, it is used to study the biochemical and physiological effects of drugs.
Mechanism of Action
N-(2-Aminoethyl)thioacetamide Trifluoroacetate works by forming a thioester linkage between the enzyme and the substrate. This linkage is then cleaved by the enzyme, releasing the product. The enzyme is then free to act on the next substrate.
Biochemical and Physiological Effects
N-(2-Aminoethyl)thioacetamide Trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes such as proteases, phospholipases, and phosphatases. In addition, it has been shown to be an effective activator of certain enzymes, such as chymotrypsin. It has also been shown to have an effect on the activity of certain hormones, such as insulin.
Advantages and Limitations for Lab Experiments
N-(2-Aminoethyl)thioacetamide Trifluoroacetate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is not toxic and can be stored at room temperature. However, there are some limitations to using N-(2-Aminoethyl)thioacetamide Trifluoroacetate in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.
Future Directions
There are a number of potential future directions for research involving N-(2-Aminoethyl)thioacetamide Trifluoroacetate. One potential direction is to explore the potential therapeutic applications of N-(2-Aminoethyl)thioacetamide Trifluoroacetate. Another potential direction is to investigate the potential for using N-(2-Aminoethyl)thioacetamide Trifluoroacetate in the synthesis of new organic compounds. In addition, further research could be done to investigate the biochemical and physiological effects of N-(2-Aminoethyl)thioacetamide Trifluoroacetate on different enzymes and hormones. Finally, research could be done to explore the potential for using N-(2-Aminoethyl)thioacetamide Trifluoroacetate in the development of new drugs.
Synthesis Methods
N-(2-Aminoethyl)thioacetamide Trifluoroacetate is synthesized by reacting 2-aminoethanethiol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is a white solid. The reaction can be scaled up for larger amounts of N-(2-Aminoethyl)thioacetamide Trifluoroacetate.
properties
IUPAC Name |
N-(2-aminoethyl)ethanethioamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.C2HF3O2/c1-4(7)6-3-2-5;3-2(4,5)1(6)7/h2-3,5H2,1H3,(H,6,7);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXWJAPYYUMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)thioacetamide Trifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)
![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%](/img/structure/B6302715.png)

![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)



